

Recommended dosage and feeding duration for Lubabegron

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Compound of Interest

Compound Name: Lubabegron

Cat. No.: B608675

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Application Notes and Protocols for Lubabegron

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage, feeding duration, mechanism of action, and experimental protocols for **lubabegron**, a selective β -adrenergic modulator approved for use in beef cattle.

Introduction

Lubabegron is a novel feed ingredient approved for the reduction of ammonia gas emissions per kilogram of live weight and hot carcass weight in beef steers and heifers fed in confinement for slaughter.[1][2] It is the first drug approved by the U.S. Food and Drug Administration (FDA) with an environmental indication.[3][4] **Lubabegron** is a selective β -adrenergic modulator, exhibiting both agonist and antagonist properties on different β -adrenergic receptor subtypes. [3]

Recommended Dosage and Feeding Duration

Lubabegron is intended for continuous feeding as part of a complete ration for beef steers and heifers during the final finishing period.

Table 1: Recommended Dosage and Feeding Duration for **Lubabegron** in Beef Cattle

Parameter	Recommendation
Target Animals	Beef steers and heifers fed in confinement for slaughter.
Feeding Duration	The last 14 to 91 days on feed prior to slaughter.
Dosage in Complete Feed (90% Dry Matter Basis)	1.25 to 4.54 g/ton (1.39 to 5.0 ppm).
Dosage in Complete Feed (100% Dry Matter Basis)	1.5 to 5.5 mg/kg.
Individual Animal Dosage	13 to 90 mg/head/day.
Withdrawal Period	No withdrawal period is required when used according to labeling.

Important Considerations:

- Effectiveness has not been demonstrated when fed for less than 14 days.
- Lubabegron** should be thoroughly mixed into feeds before use and not be fed undiluted or as a top dressing.
- A decrease in dry matter intake may be observed in some animals.
- It is not for use in calves to be processed for veal or in lactating dairy cattle.
- Safety and effectiveness have not been evaluated in breeding animals.

Mechanism of Action: Selective β -Adrenergic Modulation

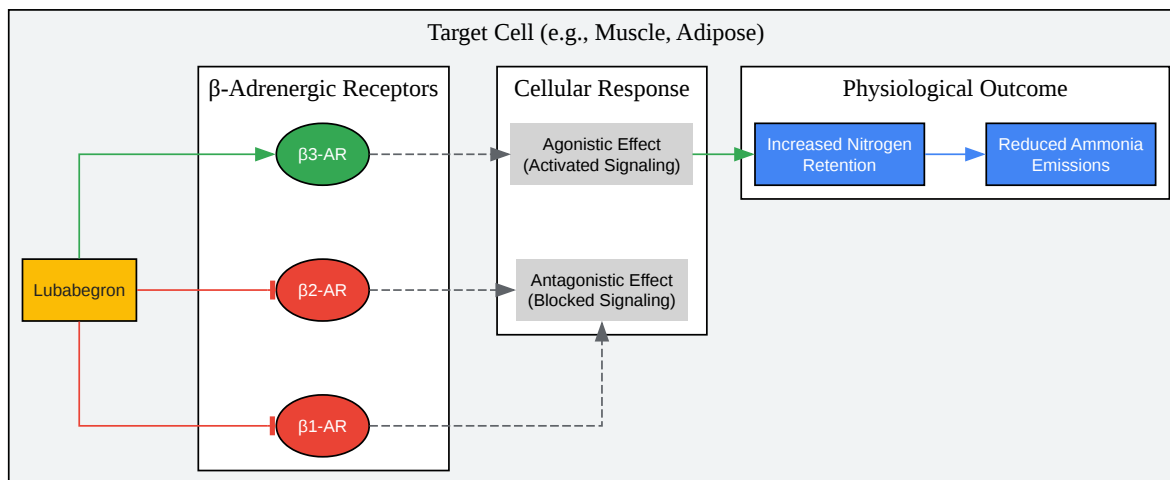
Lubabegron functions as a selective β -adrenergic modulator, demonstrating distinct activities at different receptor subtypes.

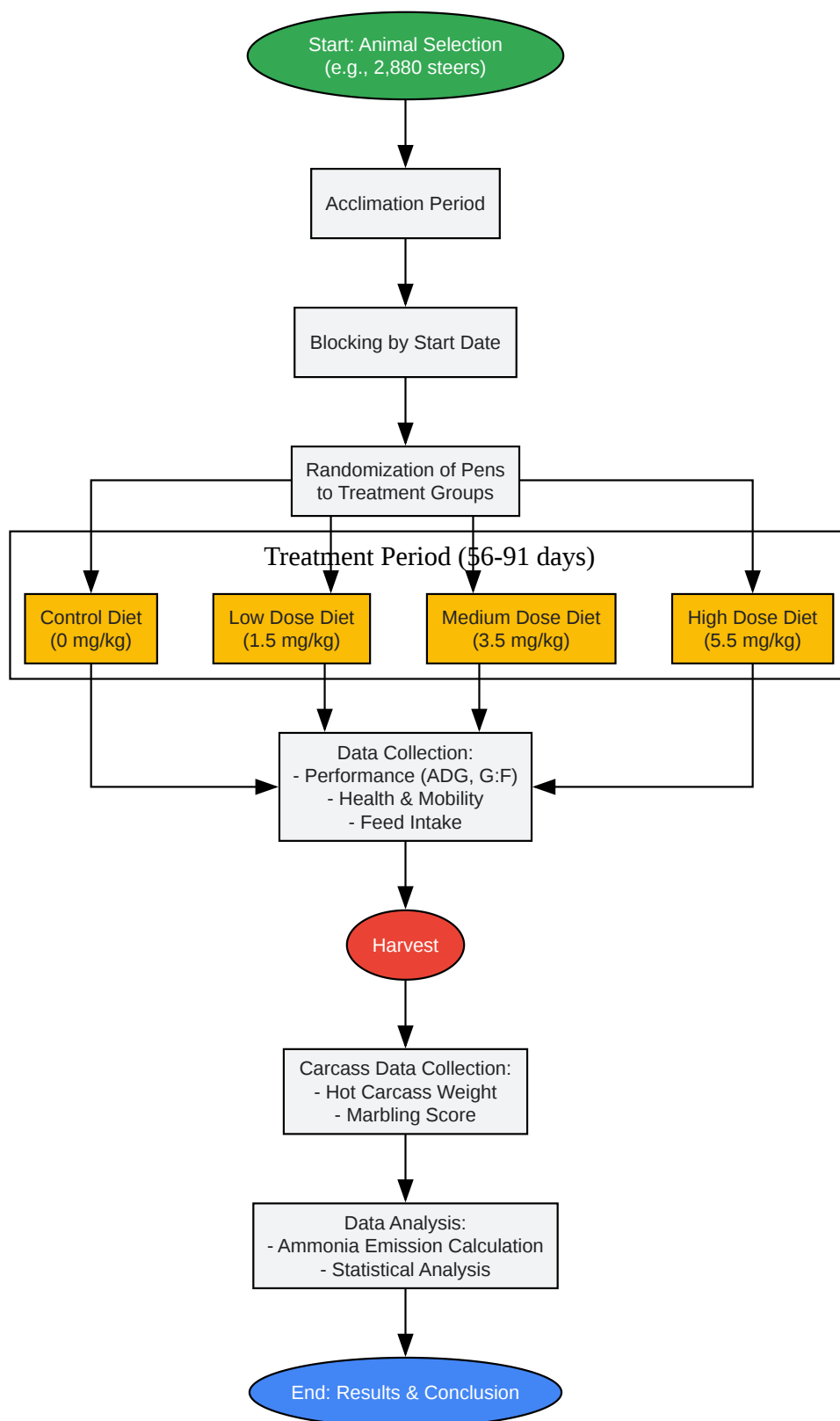
- $\beta 1$ and $\beta 2$ -Adrenergic Receptors: **Lubabegron** acts as an antagonist at these receptors. This is in contrast to other β -agonists like ractopamine and zilpaterol which activate these

receptors. The antagonistic activity at $\beta 1$ receptors, primarily found in the heart, and $\beta 2$ receptors, in tissues like the trachea and bronchi, helps avoid potential negative cardiovascular and respiratory side effects.

- $\beta 3$ -Adrenergic Receptor: **Lubabegron** acts as an agonist at the $\beta 3$ -adrenergic receptor.

This selective modulation is believed to increase muscle protein synthesis, leading to greater nitrogen retention in the animal's body. Consequently, less nitrogen is excreted as urea in the manure, resulting in reduced ammonia gas emissions.





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